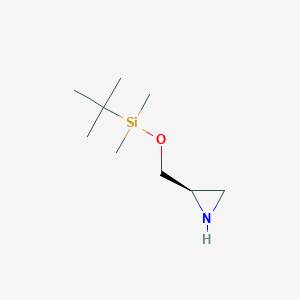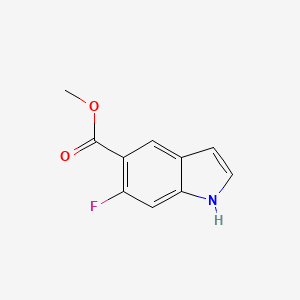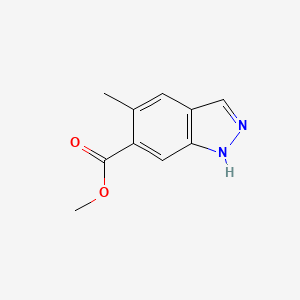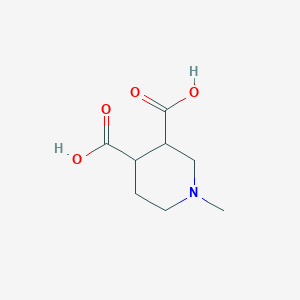
(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the tert-butyldimethylsilyl group provides steric protection and enhances the stability of the molecule, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor.
Protection: The hydroxyl group of the precursor is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Aziridination: The protected intermediate undergoes aziridination using a reagent like chloramine-T or a similar nitrogen source under basic conditions.
Industrial Production Methods: Industrial production methods for ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The aziridine ring can be oxidized to form aziridinium ions or reduced to form amines.
Ring-Opening Reactions: The aziridine ring can be opened by electrophiles or nucleophiles, leading to the formation of various functionalized amines.
Common Reagents and Conditions:
Nucleophiles: Ammonia, primary and secondary amines, alcohols, thiols.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Functionalized Amines: Products formed from ring-opening reactions.
Aziridinium Ions: Formed during oxidation reactions.
Chemistry:
Synthesis of Chiral Amines: ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine is used as a building block for the synthesis of chiral amines, which are important intermediates in pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine involves the activation of the aziridine ring. The ring strain makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the intermediate and facilitating selective reactions.
Comparison with Similar Compounds
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine: The enantiomer of the compound.
N-Substituted Aziridines: Compounds with different substituents on the nitrogen atom.
Uniqueness:
Chirality: The ®-configuration provides specific stereochemical properties, making it valuable in asymmetric synthesis.
Steric Protection: The tert-butyldimethylsilyl group enhances stability and selectivity in reactions.
This detailed article provides a comprehensive overview of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
247130-38-7 |
|---|---|
Molecular Formula |
C9H21NOSi |
Molecular Weight |
187.35 g/mol |
IUPAC Name |
[(2R)-aziridin-2-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8,10H,6-7H2,1-5H3/t8-/m1/s1 |
InChI Key |
NWPUMKGFDDAUSS-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CN1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)




![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)




![Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-](/img/structure/B11906787.png)

![8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906795.png)

